

A quantitative systematic review of clinical trials comparing xylitol and sorbitol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Xylitol

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Xylitol vs. Sorbitol: A Quantitative Systematic Review of Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical performance of **xylitol** and sorbitol, two of the most common sugar alcohols used in food and pharmaceutical products. The following sections summarize quantitative data from clinical trials, detail the experimental methodologies employed in these studies, and visualize key metabolic pathways.

Data Presentation

The clinical evidence comparing **xylitol** and sorbitol presents a nuanced picture. While many studies suggest a superior effect of **xylitol**, particularly in dental health, the overall evidence is often described as contradictory and potentially affected by bias.^{[1][2][3]}

Dental Caries Prevention

Clinical trials comparing the efficacy of **xylitol** and sorbitol in preventing dental caries have yielded mixed results. A systematic review of studies on sugar-free chewing gums reported a higher mean prevented fraction (the proportional reduction in dental caries) for **xylitol** gum compared to sorbitol gum.^[4] However, other reviews emphasize that the evidence is not consistently in favor of **xylitol** and that high-quality randomized controlled trials are still needed.^{[1][3]}

| Outcome Measure | Xylitol | Sorbitol | Key Findings & Citations |
|--|----------------------|-----------------------|---|
| Prevented Fraction (PF) of Dental Caries | 58.55% | 20.01% | Xylitol gum showed a significantly higher mean prevented fraction of dental caries compared to sorbitol gum in a systematic review.[4] |
| Caries Incidence | Lower DMFS increment | Higher DMFS increment | Children and adolescents consuming xylitol products had a lower increment in Decayed, Missing, and Filled Surfaces (DMFS) compared to those consuming sorbitol.[5] Xylitol was superior to sorbitol in two longer-term trials with secondary dentition, showing 30-63% reductions in caries.[6] |

Effects on Streptococcus mutans

Streptococcus mutans (S. mutans) is a key bacterium implicated in the development of dental caries. Several studies have investigated the differential effects of **xylitol** and sorbitol on the levels of this microorganism in the oral cavity.

| Study Outcome | Xylitol Group | Sorbitol Group | Key Findings & Citations |
|---|---|-----------------------------|--|
| Change in Salivary S. mutans Levels | Significant decrease (p=0.01) | No significant change | A randomized, double-blind crossover trial found that xylitol chewing gum significantly reduced salivary S. mutans counts, while sorbitol gum did not.[7] |
| Plaque mutans streptococci Levels (Dose-Response) | 10-fold lower than baseline at 6.88 g/day and 10.32 g/day (p=0.007 and p=0.04 respectively) | Control (Sorbitol/Maltitol) | A dose-response study showed that xylitol at dosages of 6.88 g/day and 10.32 g/day significantly reduced mutans streptococci levels in plaque compared to a sorbitol/maltitol control group.[8] |
| Systematic Review of Chewing Gum Studies | Significantly decreased S. mutans counts in 12 out of 14 studies | Control | A systematic review concluded that there is strong evidence for the specific beneficial effects of xylitol chewing gum in reducing S. mutans levels when compared to sorbitol-containing gum.[9][10] |

Glycemic Response

Both **xylitol** and sorbitol are considered low-glycemic sweeteners suitable for individuals with diabetes.[11] Their metabolism is largely insulin-independent.

| Parameter | Xylitol | Sorbitol | Key Findings & Citations |
|------------------------|---------|----------|---|
| Glycemic Index (GI) | ~7 | ~9 | Both xylitol and sorbitol have a low glycemic index, indicating a minimal impact on blood glucose levels.[11] |
| Caloric Value (kcal/g) | ~2.4 | ~2.6 | Both sugar alcohols provide fewer calories than sucrose (4 kcal/g).[11] |

Gastrointestinal Tolerance

The consumption of sugar alcohols can lead to gastrointestinal side effects, primarily due to their incomplete absorption in the small intestine.

| Symptom | Xylitol | Sorbitol | Key Findings & Citations |
|-------------------------------------|---|---|---|
| General Tolerance | Generally better tolerated | More prone to causing bloating and diarrhea | Sorbitol is more likely to cause gastrointestinal discomfort due to slower absorption.[11] |
| Reported Side Effects (at 50g dose) | Significant increase in nausea, bloating, borborygmi, colic, and watery feces | Not directly compared in the same study, but generally considered to have a lower tolerance threshold | A study on xylitol and erythritol quantified the gastrointestinal effects of a 50g dose of xylitol.[12] Other sources indicate sorbitol has a higher propensity for laxative effects.[11] |

Experimental Protocols

The methodologies of clinical trials comparing **xylitol** and sorbitol vary, which may contribute to the heterogeneity of the results. Below are descriptions of typical experimental protocols for key outcomes.

Dental Caries Trials

- **Study Design:** Randomized controlled trials (RCTs), often double-blind, are the preferred design. Participants are randomly assigned to receive products containing either **xylitol** or sorbitol.
- **Participants:** School-aged children or other groups at high risk for dental caries are frequently recruited.
- **Intervention:** The most common delivery vehicle is chewing gum, but lozenges, candies, and toothpaste have also been studied. The daily dosage of the polyol and the frequency of use are standardized. For example, participants may be instructed to chew two pellets of gum three to five times daily.^[6]
- **Duration:** These trials are typically long-term, lasting from 20 to 40 months.^[6]
- **Outcome Assessment:** The primary outcome is the increment in Decayed, Missing, and Filled Teeth or Surfaces (DMFT/DMFS). Dental examinations are conducted at baseline and at regular intervals throughout the study.
- **Control:** A group receiving a sorbitol-sweetened product serves as the active control against the **xylitol** group. A no-gum or a sugar-sweetened gum group may also be included.

Streptococcus mutans Level Assessment

- **Study Design:** Randomized, double-blind, crossover studies are often employed to minimize inter-individual variability. In a crossover design, each participant receives both the **xylitol** and sorbitol interventions at different times, separated by a washout period.
- **Participants:** Healthy adult volunteers are typically recruited.

- **Intervention:** Chewing gum is a common vehicle. For instance, in one study, participants chewed a **xylitol**-containing gum (70% w/w) or a sorbitol-containing gum (63% w/w) for a three-week period.^[7]
- **Sample Collection:** Saliva and/or plaque samples are collected at baseline and after each intervention period.
- **Microbiological Analysis:** The concentration of *S. mutans* is determined by plating serial dilutions of the samples on selective agar media, such as Mitis Salivarius Bacitracin (MSB) agar, followed by colony counting to determine the number of colony-forming units (CFU) per milliliter of saliva or per milligram of plaque.

Glycemic Response Testing

- **Study Design:** Randomized, controlled, crossover trials are used.
- **Participants:** Healthy volunteers or individuals with diabetes are recruited.
- **Procedure:** After an overnight fast, participants consume a standardized amount (e.g., 25-50 grams) of either **xylitol** or sorbitol dissolved in water. Blood samples are then collected at regular intervals (e.g., 0, 15, 30, 45, 60, 90, and 120 minutes) to measure plasma glucose and insulin concentrations.
- **Outcome Measures:** The primary outcomes are the changes in blood glucose and insulin levels over time. The incremental area under the curve (iAUC) is often calculated to represent the total glycemic response.

Gastrointestinal Tolerance Assessment

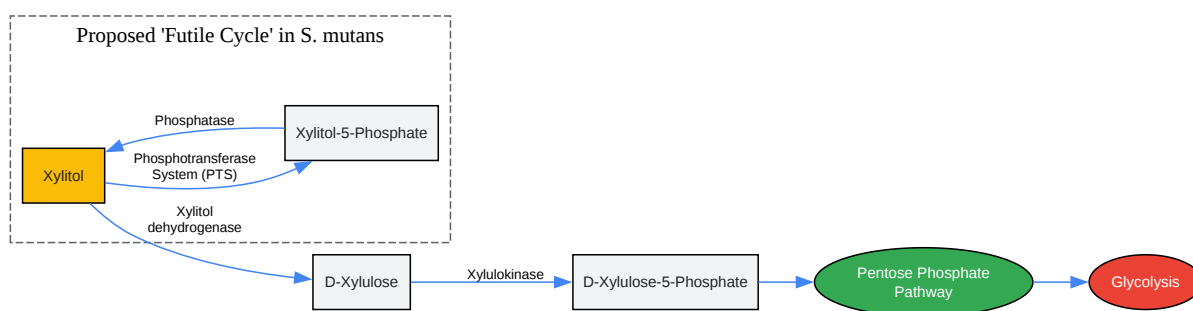
- **Study Design:** Randomized, double-blind, placebo-controlled studies are conducted.
- **Participants:** Healthy adult volunteers are recruited.
- **Intervention:** Participants consume a single oral dose of **xylitol** or sorbitol in a liquid form on separate test days, with a washout period in between. Different dosages may be tested.
- **Data Collection:** Participants complete questionnaires to report the incidence and severity of various gastrointestinal symptoms, such as nausea, bloating, abdominal cramps, and

diarrhea, over a specified period (e.g., 24 hours) after consumption.[12]

Mandatory Visualization

Metabolic Pathways

The metabolism of **xylitol** and sorbitol follows distinct biochemical routes within the human body.



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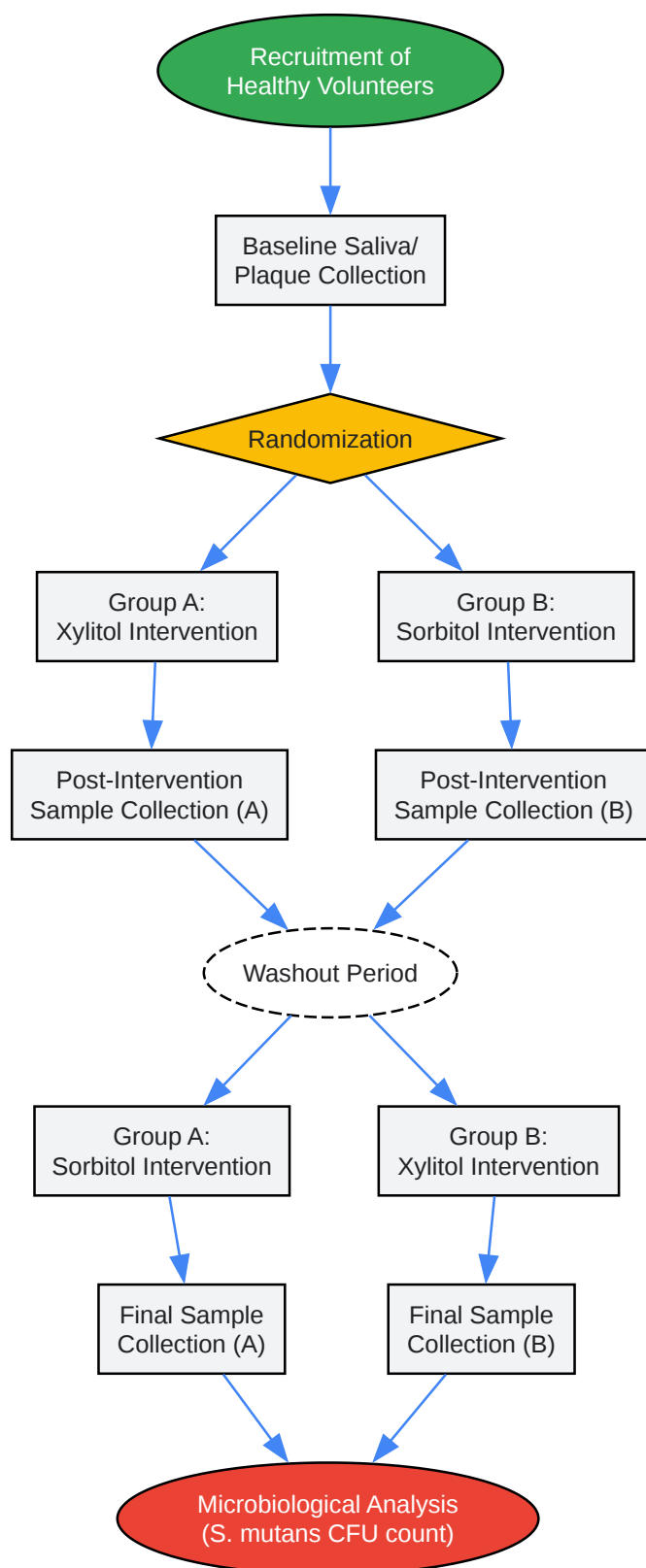
Metabolic pathway of **xylitol**.



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The polyol (sorbitol) metabolic pathway.

Experimental Workflow: Crossover Trial for *S. mutans* Assessment



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Workflow of a crossover clinical trial.

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- To cite this document: BenchChem. [A quantitative systematic review of clinical trials comparing xylitol and sorbitol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092547#a-quantitative-systematic-review-of-clinical-trials-comparing-xylitol-and-sorbitol]

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